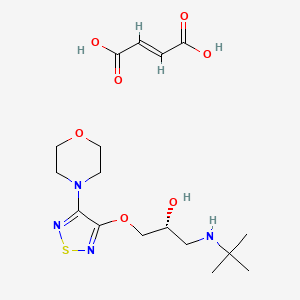
R-Timolol 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-Timolol 2-butenedioate: is the R-enantiomer of Timolol, a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. This compound is also known for its role as a Class II antiarrhythmic drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-Timolol 2-butenedioate involves the reaction of Timolol with maleic acid. The process typically includes the following steps:
Reaction of Timolol with Maleic Acid: Timolol is reacted with maleic acid in a suitable solvent such as methanol or ethanol under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Timolol and maleic acid are reacted in industrial reactors.
Purification and Quality Control: The product is purified through crystallization and subjected to rigorous quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: R-Timolol 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products:
Oxidation: Oxidized derivatives of Timolol.
Reduction: Reduced forms of Timolol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
R-Timolol 2-butenedioate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in treating glaucoma and hypertension.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
R-Timolol 2-butenedioate exerts its effects by blocking beta-adrenergic receptors. It competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle . This leads to a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye . Additionally, it reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .
Comparison with Similar Compounds
R-Timolol 2-butenedioate is unique compared to other beta-adrenergic blockers due to its specific enantiomeric form. Similar compounds include:
Levobunolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Carteolol: A beta-blocker with intrinsic sympathomimetic activity, also used for glaucoma.
Betaxolol: A selective beta(1)-adrenergic antagonist with fewer respiratory side effects.
Metipranolol: A non-selective beta-blocker used in ophthalmic solutions.
This compound stands out due to its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other beta-blockers.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-DKMXUPDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26839-77-0 |
Source


|
| Record name | (+)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
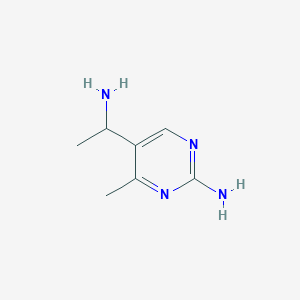
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
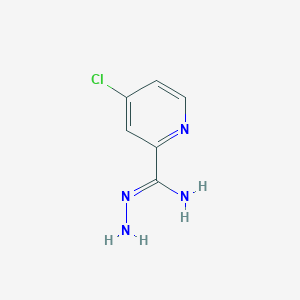
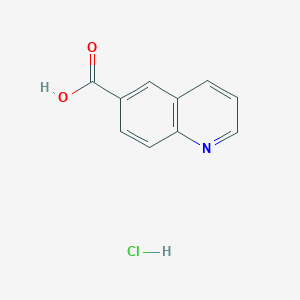
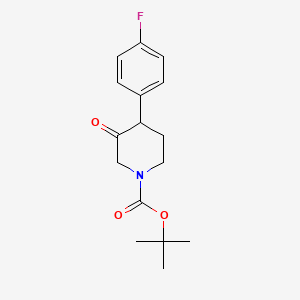

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)


